molecular formula C9H8BrFO2 B1448371 3-Fluoro-2-methoxyphenacyl bromide CAS No. 1427403-76-6

3-Fluoro-2-methoxyphenacyl bromide

Cat. No. B1448371
CAS RN: 1427403-76-6
M. Wt: 247.06 g/mol
InChI Key: VEXWUZXZXRQRTP-UHFFFAOYSA-N
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Description

3-Fluoro-2-methoxyphenacyl bromide is an organic compound with the molecular formula C9H8BrFO2 . It is also known as 1-(3-fluoro-2-methoxyphenyl)-2-bromoethanone.


Molecular Structure Analysis

The molecular structure of 3-Fluoro-2-methoxyphenacyl bromide can be represented by the InChI code: 1S/C9H8BrFO2/c1-13-9-6(8(12)5-10)3-2-4-7(9)11/h2-4H,5H2,1H3 .


Chemical Reactions Analysis

A study has shown that phenacyl bromides, which include 3-Fluoro-2-methoxyphenacyl bromide, can undergo photoinduced reductive debromination in the presence of pyridoxal 5′-phosphate (PLP) when exposed to cyan light . The reaction requires an anaerobic atmosphere and results in the formation of the phenacyl radical, implying a single electron transfer to phenacyl bromides from a PLP-derived species resulting from excitation by illumination .


Physical And Chemical Properties Analysis

3-Fluoro-2-methoxyphenacyl bromide is a solid at room temperature . It has a molecular weight of 247.06 .

Scientific Research Applications

Synthesis of Bromobenzenes

3-Fluoro-2-methoxyphenacyl bromide: is utilized in the synthesis of bromobenzenes, which are crucial intermediates in organic synthesis. The compound can undergo a Sandmeyer-type reaction to introduce bromine into aromatic compounds, a key step in synthesizing natural products and pharmaceuticals .

Development of Fluorescent Probes

This compound serves as a precursor in the development of fluorescent probes for biological applications. Its reactivity with various substrates allows for the creation of probes that can detect or track biological processes with high specificity .

Pharmaceutical Manufacturing

In the pharmaceutical industry, 3-Fluoro-2-methoxyphenacyl bromide is used to synthesize antibacterial and antiviral drugs. Its bromine moiety is a valuable functional group for constructing complex drug molecules .

Material Science

The compound’s unique properties make it suitable for creating functional materials, particularly in the field of material science where it can be used to modify surface properties or create new polymer structures .

Organic Chemistry Research

Researchers in organic chemistry employ 3-Fluoro-2-methoxyphenacyl bromide for studying reaction mechanisms, especially those involving electrophilic aromatic substitution. It serves as a model compound for understanding the influence of substituents on reactivity .

Chemical Education

Due to its reactivity and the clarity with which it demonstrates chemical principles, this compound is often used in educational settings to teach advanced organic synthesis techniques .

Analytical Chemistry

In analytical chemistry, 3-Fluoro-2-methoxyphenacyl bromide can be used as a derivatization agent to improve the detection of certain compounds in complex mixtures using techniques like chromatography .

Agrochemical Research

Finally, the compound finds application in agrochemical research for the synthesis of novel pesticides and herbicides. Its ability to form stable bonds with a variety of functional groups makes it a versatile tool for creating compounds with specific biological activities .

Safety And Hazards

3-Fluoro-2-methoxyphenacyl bromide is classified as corrosive . It causes burns and is considered dangerous . The safety information pictograms indicate that it should be stored at 2-8°C .

properties

IUPAC Name

2-bromo-1-(3-fluoro-2-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrFO2/c1-13-9-6(8(12)5-10)3-2-4-7(9)11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEXWUZXZXRQRTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=C1F)C(=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Fluoro-2-methoxyphenacyl bromide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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